Hexachlorodisilane Hexachlorodisilane City Chemical manufactures high purity Hexachlorodisilane, CAS 13465-77-5 in bulk quantity. HCDS is used to grow thin films of Si, SiO2, SiC, Si3N4 by chemical vapor deposition. The advantage to using HCDS is that it can be used at low temperatures; powerful deoxygenating agent; reducing agent; fiber optics, solar energy products; aiding ALD process. HCDS is predominantly used in semiconductor and solar manufacturing industries. Through chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, HCDS is used as a precursor for low temperature deposition of thin layers of SiN, epitaxial Si and SiON used in semiconductor manufacturing. HCDS is used to produce amorphous silicon thin films. HCDS can be utilized as a chemical diffusion barrier to create gate spacers for dynamic random access memory (DRAM) devices. Sometimes used in the pharmaceutical industry, for the reduction of phosphine oxides.
Hexachlorodisilane (HCDS) is a chlorosilane used as a precursor for producing disilanes. It is a dioxidizer that is used in the production of silicon films and silicon nitride based films.

Brand Name: Vulcanchem
CAS No.: 13465-77-5
VCID: VC20974227
InChI: InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6
SMILES: [Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl
Molecular Formula: Cl6Si2
Molecular Weight: 268.9 g/mol

Hexachlorodisilane

CAS No.: 13465-77-5

Cat. No.: VC20974227

Molecular Formula: Cl6Si2

Molecular Weight: 268.9 g/mol

* For research use only. Not for human or veterinary use.

Hexachlorodisilane - 13465-77-5

Specification

Description City Chemical manufactures high purity Hexachlorodisilane, CAS 13465-77-5 in bulk quantity. HCDS is used to grow thin films of Si, SiO2, SiC, Si3N4 by chemical vapor deposition. The advantage to using HCDS is that it can be used at low temperatures; powerful deoxygenating agent; reducing agent; fiber optics, solar energy products; aiding ALD process. HCDS is predominantly used in semiconductor and solar manufacturing industries. Through chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, HCDS is used as a precursor for low temperature deposition of thin layers of SiN, epitaxial Si and SiON used in semiconductor manufacturing. HCDS is used to produce amorphous silicon thin films. HCDS can be utilized as a chemical diffusion barrier to create gate spacers for dynamic random access memory (DRAM) devices. Sometimes used in the pharmaceutical industry, for the reduction of phosphine oxides.
Hexachlorodisilane (HCDS) is a chlorosilane used as a precursor for producing disilanes. It is a dioxidizer that is used in the production of silicon films and silicon nitride based films.

CAS No. 13465-77-5
Molecular Formula Cl6Si2
Molecular Weight 268.9 g/mol
IUPAC Name trichloro(trichlorosilyl)silane
Standard InChI InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6
Standard InChI Key LXEXBJXDGVGRAR-UHFFFAOYSA-N
SMILES [Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl
Canonical SMILES [Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl

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